2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-[4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-22-11-6-14-18-16(24-19-14)21-9-7-20(8-10-21)15-17-12-4-2-3-5-13(12)23-15/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTMSMXEGKUCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the piperazine ring, and finally, the thiadiazole moiety is attached. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a broader class of piperazine-linked heterocycles. Key structural analogs include:
2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole
- Structural Difference : The benzoxazole ring in the target compound is replaced with a benzothiazole (sulfur instead of oxygen in the aromatic system).
- Molecular Formula : C₁₅H₁₇N₅OS₂ (MW: 347.5) .
2-{4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole
- Structural Difference : The 2-methoxyethyl substituent on the thiadiazole is replaced with an isopropyl group.
- Molecular Formula : C₁₆H₁₄ClFN₄O (MW: 329.4) .
- Impact : The bulkier isopropyl group may reduce solubility in aqueous media but improve lipid membrane permeability.
4-(Difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
- Structural Difference : The benzoxazole is replaced with a pyrimidine ring bearing difluoromethyl and methylsulfanyl groups.
- Molecular Formula : C₁₄H₁₈F₂N₆OS₂ (MW: 388.5) .
- Impact : The pyrimidine core and fluorinated substituents could enhance metabolic stability and binding specificity for nucleotide-binding sites.
Key Physicochemical Properties
*Estimated based on molecular formula (C₁₆H₁₈N₅O₂S₂).
Biological Activity
The compound 2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 340.4 g/mol. Its IUPAC name is [4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole . The compound features a thiadiazole ring, which is known for its diverse biological activities, and a benzoxazole moiety that may enhance its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Preparation of the Thiadiazole Ring : This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
- Formation of the Piperazine and Benzoxazole Moieties : These components are integrated through standard organic synthesis techniques involving coupling reactions.
- Final Purification : The product is purified using chromatographic methods to ensure high yield and purity .
Antimicrobial Properties
The thiadiazole ring in the compound has been associated with various antimicrobial activities. Research indicates that derivatives containing the 1,3,4-thiadiazole structure exhibit significant antibacterial and antifungal properties. For instance:
- Compounds with similar structures have shown inhibition against Gram-positive bacteria and fungi like Candida albicans and Aspergillus niger .
- The presence of halogen substituents on the phenyl ring tends to enhance antibacterial activity .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 1,3,4-thiadiazole derivatives. For example:
- A series of thiadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (breast cancer), with GI50 values ranging from 0.74 to 10 μg/mL .
- Mechanistic studies revealed that these compounds induce apoptosis in cancer cells without causing cell cycle arrest .
Study on Antimicrobial Efficacy
In a study focusing on the antimicrobial efficacy of thiadiazole derivatives:
- Compounds were tested against a panel of bacterial strains and exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 32–42 μg/mL compared to standard antibiotics .
Evaluation of Anticancer Properties
Another investigation assessed the anticancer potential:
- The compound was evaluated in vitro against human lung cancer cell lines (H460) showing an IC50 value of 8 μM, indicating substantial growth inhibition .
- FACS analysis confirmed that the compound induced apoptosis through mitochondrial pathways.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- The thiadiazole moiety may inhibit specific enzymes or receptors involved in microbial growth or cancer cell proliferation.
- The piperazine and benzoxazole components likely enhance binding affinity to these targets, leading to increased biological effects .
Q & A
Q. How to scale up synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Use continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation .
- Quality control : Implement in-line FTIR for real-time monitoring of intermediate formation .
Integration of Data
Q. How to reconcile computational predictions with experimental bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
